molecular formula C11H18N4O4S B7536462 N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide

Cat. No. B7536462
M. Wt: 302.35 g/mol
InChI Key: KSGFZOQYHQZROO-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide, also known as MMPIP, is a compound that has gained attention in the scientific research community for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which is involved in various physiological and pathological processes.

Mechanism of Action

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide is a selective antagonist of the mGlu7 receptor, which is a G protein-coupled receptor that regulates the release of neurotransmitters such as glutamate and GABA. The mGlu7 receptor is involved in the regulation of synaptic transmission and plasticity, and its activation can modulate the release of these neurotransmitters. N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide binds to the allosteric site of the receptor and inhibits its activity, leading to a decrease in the release of glutamate and GABA.
Biochemical and Physiological Effects:
N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide has been shown to modulate the activity of the mGlu7 receptor and has potential therapeutic effects in various neurological and psychiatric disorders. N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide has been shown to reduce anxiety-like behavior in animal models of anxiety and has potential antidepressant effects. N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide has been shown to have a good safety profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide has several advantages for lab experiments, such as its selectivity for the mGlu7 receptor, its good safety profile, and its potential therapeutic effects in various neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments, such as its limited solubility in water and its potential off-target effects at high doses.

Future Directions

There are several future directions for the research on N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide. One direction is to further investigate its potential therapeutic effects in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. Another direction is to study its mechanism of action in more detail, such as its effects on synaptic transmission and plasticity. Additionally, the development of more potent and selective mGlu7 receptor antagonists could lead to the discovery of new therapeutic agents for these disorders.

Synthesis Methods

The synthesis of N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide involves the reaction of 4-methylsulfonylpiperazine-1-carboxylic acid with 3-methyl-5-aminomethyl-1,2-oxazole in the presence of coupling reagents. The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group of the oxazole. The resulting product is purified through column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The mGlu7 receptor is involved in the regulation of synaptic transmission and plasticity, and its dysfunction has been implicated in the pathophysiology of several disorders such as anxiety, depression, schizophrenia, and addiction. N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide has been shown to modulate the activity of mGlu7 receptor and has potential therapeutic effects in these disorders.

properties

IUPAC Name

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S/c1-9-7-10(19-13-9)8-12-11(16)14-3-5-15(6-4-14)20(2,17)18/h7H,3-6,8H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGFZOQYHQZROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide

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